Copper benzochlorin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

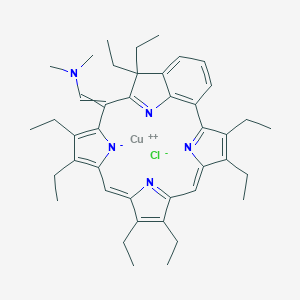

Copper benzochlorin, also known as this compound, is a useful research compound. Its molecular formula is C42H52ClCuN5 and its molecular weight is 725.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

-

Photodynamic Therapy (PDT)

- Copper benzochlorin has been studied extensively as a PS in PDT. It demonstrates significant tumoricidal effects when activated by specific wavelengths of light. For instance, studies have shown that it can effectively reduce tumor blood flow and induce necrosis in various cancer models, such as murine leukemia and bladder cancer .

-

Mechanisms of Action

- The mechanism involves the generation of singlet oxygen and other ROS, which lead to oxidative stress in cancer cells. The iminium salt form of this compound has been particularly noted for its ability to overcome multidrug resistance (MDR) in certain cancer cell lines by enhancing cellular uptake and reducing efflux mediated by P-glycoprotein .

-

Resistance Mechanisms

- Research indicates that while this compound can induce resistance in some cell lines, it also provides insights into overcoming MDR through structural modifications and combination therapies . For example, its effectiveness was demonstrated even in P388/ADR murine leukemia cells resistant to conventional therapies.

Table 1: Efficacy of this compound in Various Cancer Models

- AY-27 Tumor Model : In vivo studies demonstrated that this compound effectively reduced tumor size when used alongside light activation from xenon arc lamps or pulsed lasers .

- P388/ADR Murine Leukemia : The iminium salt variant showed enhanced accumulation within resistant cell lines, indicating potential for overcoming MDR through targeted delivery strategies .

- Rat Bladder Tumor : Efficacy was noted with minimal skin photosensitization effects, highlighting its safety profile during treatment .

Properties

CAS No. |

145582-83-8 |

|---|---|

Molecular Formula |

C42H52ClCuN5 |

Molecular Weight |

725.9 g/mol |

IUPAC Name |

copper;N,N-dimethyl-1-(12,13,17,18,22,23,27,27-octaethyl-8,24,25-triaza-26-azanidahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1(24),2(7),3,5,8,11,13,15,17,19(25),20,22-dodecaen-10-ylidene)methanamine;chloride |

InChI |

InChI=1S/C42H52N5.ClH.Cu/c1-11-25-26(12-2)35-23-37-28(14-4)30(16-6)39(45-37)32(24-47(9)10)41-42(17-7,18-8)33-21-19-20-31(40(33)46-41)38-29(15-5)27(13-3)36(44-38)22-34(25)43-35;;/h19-24H,11-18H2,1-10H3;1H;/q-1;;+2/p-1 |

InChI Key |

RSDZGRLHEQWQBK-UHFFFAOYSA-M |

SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=CN(C)C)C4=NC5=C(C=CC=C5C4(CC)CC)C6=NC(=C2)C(=C6CC)CC)CC)CC)CC.[Cl-].[Cu+2] |

Synonyms |

CDS1 photosensitizer copper benzochlorin copper(II) alpha-meso-N,N'-dimethyloctaethylbenzochlorin iminium chloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.